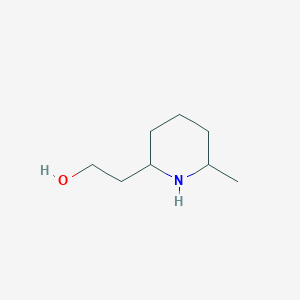

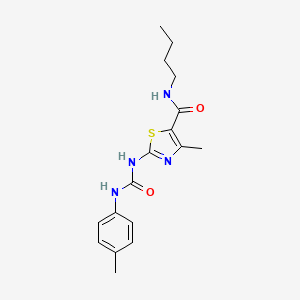

2-(6-Methylpiperidin-2-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(6-Methylpiperidin-2-yl)ethanol, also known as MPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPE is a secondary amine that is structurally similar to other psychoactive compounds, such as opioids and amphetamines. In

科学的研究の応用

Medicinal Chemistry and Drug Design

Piperidines, including 2-(6-Methylpiperidin-2-yl)ethanol, serve as essential building blocks in drug development. Researchers explore their synthesis and functionalization to create novel pharmaceutical agents. The piperidine ring is prevalent in over twenty classes of drugs and alkaloids . Investigating the pharmacological properties of derivatives can lead to the discovery of new therapeutic agents.

Synthetic Methodology

Efficient methods for synthesizing substituted piperidines are crucial. Scientists seek cost-effective routes to access these compounds. Recent advances include intra- and intermolecular reactions, such as hydrogenation, cyclization, cycloaddition, annulation, and amination. These methods contribute to the rapid synthesis of biologically active piperidines .

Biological Evaluation and Pharmacological Activity

Studies investigate the biological effects of synthetic and natural piperidines. Researchers assess their interactions with biological targets, including receptors, enzymes, and ion channels. The piperidine moiety often contributes to a compound’s pharmacological activity. Understanding structure-activity relationships guides drug design .

Enantioselective Synthesis

Enantiomerically enriched piperidines are valuable for drug development. Researchers employ organocatalysts and cocatalysts to achieve selective synthesis of chiral piperidine derivatives. These efforts enhance the efficiency and diversity of available compounds .

作用機序

Target of Action

Piperidine derivatives, such as 2-(6-Methylpiperidin-2-yl)ethanol, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine-containing compounds are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions, leading to the formation of various biologically active compounds .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities .

特性

IUPAC Name |

2-(6-methylpiperidin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7-3-2-4-8(9-7)5-6-10/h7-10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVLWHOXXDDCNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methylpiperidin-2-yl)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-phenyl-2H-1,2,3-triazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2740695.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2740696.png)

![5-amino-N-benzyl-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2740697.png)

![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2740699.png)

![N-{[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2740704.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2740708.png)

![(4-(Dimethylamino)phenyl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2740711.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)quinoxaline-6-carboxamide](/img/structure/B2740712.png)

![1-(4-bromophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2740713.png)